N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide
Overview
Description
Ioxotrizoic acid is a derivative of 3,5-diaminopolyhalobenzoic acid, specifically acylated with three iodine atoms. It was patented by Sterling Drug Inc. as an X-ray contrast agent for liver and spleen imaging . The molecular formula of ioxotrizoic acid is C11H9I3N2O5, and it has a molecular weight of 629.913 .
Mechanism of Action
Mode of Action
The compound’s structure suggests it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability, but this needs to be confirmed through experimental studies .
Result of Action
The molecular and cellular effects of N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide’s action are currently unknown. Given the compound’s potential interactions with various biological targets, it may have diverse effects on cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s photochemical properties suggest it may undergo light-induced reactions . Additionally, the compound’s stability and activity may be affected by pH, temperature, and the presence of other molecules in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ioxotrizoic acid involves the acylation of 3,5-diaminopolyhalobenzoic acidThe reaction conditions often involve the use of acetic anhydride and other acylating agents under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production of ioxotrizoic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Ioxotrizoic acid primarily undergoes substitution reactions due to the presence of iodine atoms. These reactions can be facilitated by nucleophiles that replace the iodine atoms under specific conditions .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Conditions: These reactions typically occur in polar solvents such as water or alcohols, under mild to moderate temperatures.
Major Products: The major products of these reactions are derivatives of ioxotrizoic acid where the iodine atoms are replaced by other functional groups, leading to compounds with varied biological and chemical properties .
Scientific Research Applications
Ioxotrizoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Employed in studies involving iodine metabolism and thyroid function due to its high iodine content.
Comparison with Similar Compounds
Iodixanol: Another iodinated contrast agent used for similar imaging purposes.
Iohexol: Widely used in various imaging techniques due to its favorable safety profile.
Iopamidol: Known for its low osmolality and reduced risk of adverse reactions.
Uniqueness: Ioxotrizoic acid is unique due to its specific acylation pattern and the presence of three iodine atoms, which provide high contrast in imaging studies. Its chemical structure allows for effective imaging of the liver and spleen, making it a valuable tool in diagnostic radiology .
Properties
IUPAC Name |
N-(6-bromo-1-oxo-2,3-dihydroinden-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6(14)13-10-4-7-2-3-11(15)8(7)5-9(10)12/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHERMLQVYMECSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CCC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433874 | |
Record name | N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158205-18-6 | |
Record name | N-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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